molecular formula C42H56N6O8S3 B8027439 Dibenzocyclooctyne-S-S-PEG3-Biotin

Dibenzocyclooctyne-S-S-PEG3-Biotin

Cat. No.: B8027439
M. Wt: 869.1 g/mol
InChI Key: ZJVGOGQIAYMKAS-POPPZWIQSA-N
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Description

The compound Dibenzocyclooctyne-S-S-PEG3-Biotin is a complex organic molecule with a unique structure. This compound is characterized by its hexahydrothieno[3,4-d]imidazole core, which is fused with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the hexahydrothieno[3,4-d]imidazole core This core is typically synthesized through a series of cyclization reactions involving thioamide and imidazole derivatives

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The disulfide bond can undergo nucleophilic substitution reactions, leading to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Thiolates or other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiol derivatives, each of which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and protein functions.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its functional groups allow for the creation of polymers and other materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions often involve the formation of covalent bonds with active site residues in enzymes or receptors. The hexahydrothieno[3,4-d]imidazole core plays a crucial role in stabilizing these interactions, while the functional groups modulate the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the target compound lies in its combination of the hexahydrothieno[3,4-d]imidazole core with a diverse array of functional groups. This combination provides a versatile platform for exploring new chemical reactions and developing novel applications in various fields.

Biological Activity

Dibenzocyclooctyne-S-S-PEG3-Biotin (DBCO-S-S-PEG3-Biotin) is a specialized bioconjugation reagent that plays a significant role in bioorthogonal chemistry. Its unique structure, which includes a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a biotin group linked via a disulfide bond, enables its application in various biological contexts. This article delves into the biological activity of DBCO-S-S-PEG3-Biotin, highlighting its mechanisms, applications, and relevant research findings.

Bioorthogonal Chemistry : DBCO-S-S-PEG3-Biotin primarily functions through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This allows for the selective attachment of biotin to azide-containing biomolecules under mild conditions, minimizing cytotoxicity and preserving the biological integrity of the target molecules.

Disulfide Bond Cleavage : The presence of the disulfide bond in DBCO-S-S-PEG3-Biotin is crucial for its functionality. This bond can be cleaved by reducing agents such as dithiothreitol (DTT), enabling the controlled release of biotin from the conjugate. This feature is particularly beneficial for applications requiring reversible labeling or targeted drug delivery.

Biological Applications

DBCO-S-S-PEG3-Biotin has been employed in various biological and medical research applications:

  • Protein Labeling : The compound is widely used for biotinylating proteins, facilitating their detection and purification through streptavidin-based methods. This is essential in studies of protein-protein interactions and cellular dynamics.
  • Live-Cell Imaging : Due to its bioorthogonal reactivity, DBCO-S-S-PEG3-Biotin is suitable for live-cell imaging, allowing researchers to track biomolecules in real-time without disrupting native biological processes.
  • Targeted Drug Delivery : The compound's ability to selectively label and modify biomolecules makes it a valuable tool in developing targeted drug delivery systems. By conjugating therapeutic agents with DBCO-S-S-PEG3-Biotin, researchers can enhance the specificity and efficacy of treatments.

Research Findings

Recent studies have highlighted the effectiveness of DBCO-S-S-PEG3-Biotin in various experimental setups:

  • Microbial Community Analysis : In a study examining microbial communities, DBCO-S-S-PEG3-Biotin was utilized to enrich specific populations by labeling active members within complex environments. This demonstrated its utility in ecological and environmental microbiology .
  • Biochemical Pathway Studies : Research has shown that DBCO-S-S-PEG3-Biotin can influence biochemical pathways by enabling the tracking of signaling molecules and cellular responses. This capability is vital for understanding cellular metabolism and gene expression.

Comparative Analysis

To better understand the unique aspects of DBCO-S-S-PEG3-Biotin, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Biotin-PEG3-AzideContains an azide groupPrimarily used for copper-catalyzed click reactions
Azide-PEG3-BiotinSimilar PEG spacer but lacks disulfideNo cleavage under reducing conditions
Dibenzocyclooctyne-PEG4-BiotinLonger PEG chain with DBCODifferent solubility and steric properties
Biotin-PEG8-AzideLonger PEG chain with an azideProvides enhanced flexibility but less specificity

The distinctiveness of DBCO-S-S-PEG3-Biotin lies in its combination of copper-free click chemistry capability with a cleavable disulfide bond, making it particularly valuable for applications that require precise timing and specificity in biomolecule interactions.

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVGOGQIAYMKAS-POPPZWIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N6O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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